

Brilaroxazine Liposomal Gel: Formulation and Characterization Protocols

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Compound of Interest

Compound Name: *Brilaroxazine*

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Abstract

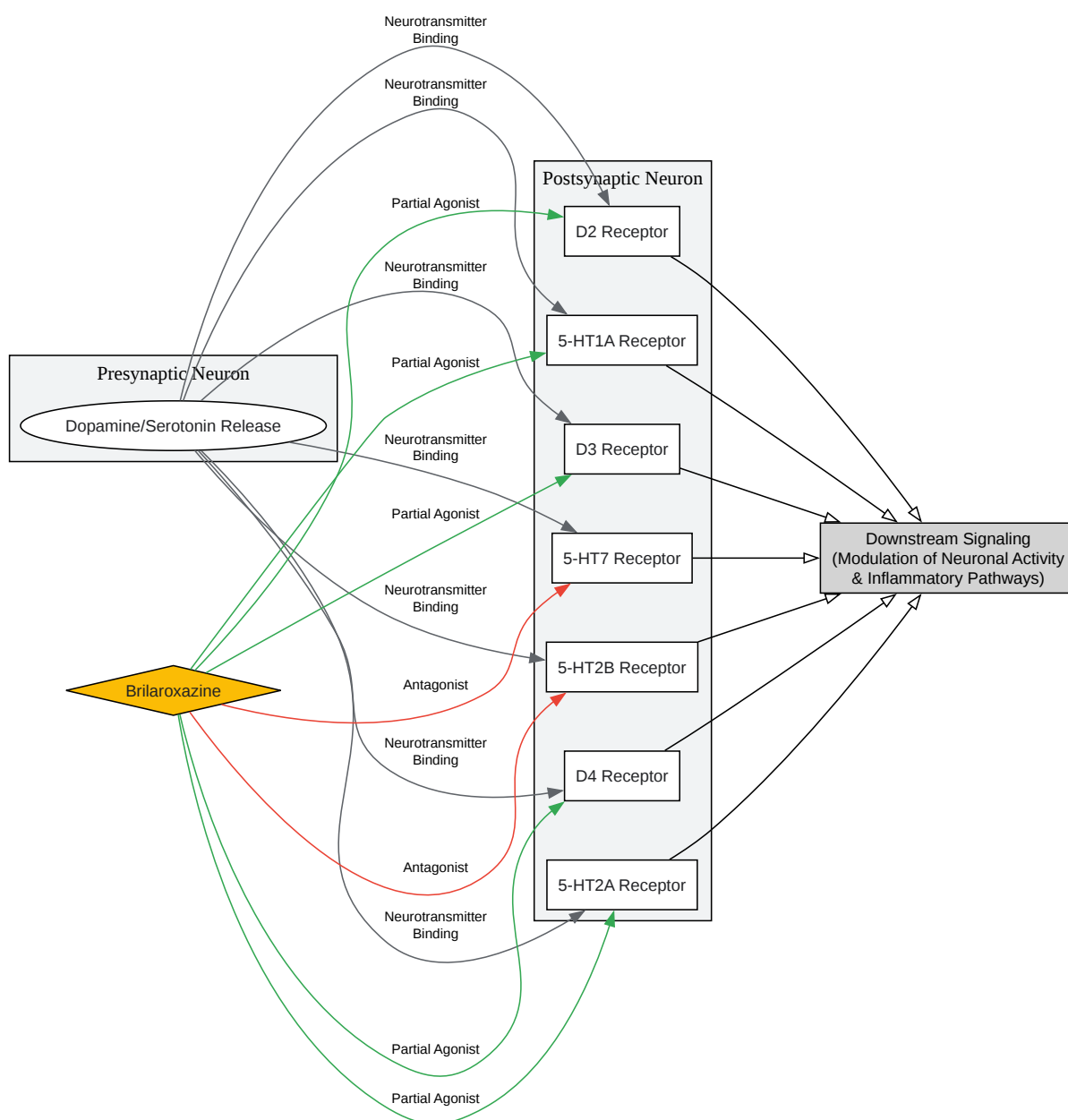
Brilaroxazine, a novel serotonin-dopamine modulator, is under investigation for various therapeutic applications, including topical treatment of inflammatory skin conditions like psoriasis.[1][2][3] This document provides detailed application notes and protocols for the formulation and characterization of a **Brilaroxazine** liposomal gel. The protocols outlined below are based on established methodologies for liposomal drug delivery and preclinical data available for **Brilaroxazine**. [2][4]

Introduction

Brilaroxazine modulates key serotonin and dopamine receptors, which are implicated in the pathophysiology of several neuropsychiatric and inflammatory disorders. Its multifaceted activity, including the potential to mitigate neuroinflammation, makes it a promising candidate for topical delivery in dermatological conditions. Liposomal gel formulations offer a sophisticated approach for topical drug delivery, enhancing drug stability, controlling release, and improving skin penetration. This document details the preparation of a **Brilaroxazine** liposomal gel and the subsequent characterization assays to ensure its quality and performance.

Brilaroxazine Mechanism of Action

Brilaroxazine functions as a serotonin-dopamine system modulator. It exhibits partial agonist activity at dopamine D2, D3, D4, and serotonin 5-HT1A and 5-HT2A receptors, while acting as an antagonist at serotonin 5-HT2B and 5-HT7 receptors. This complex pharmacological profile allows it to balance neurotransmitter activity, which is believed to contribute to its therapeutic effects in both central nervous system disorders and inflammatory conditions.



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Caption: **Brilaroxazine's** multifaceted signaling pathway.

Experimental Protocols

The formulation of a **Brilaroxazine** liposomal gel involves a two-step process: the preparation of **Brilaroxazine**-loaded liposomes, followed by their incorporation into a hydrogel base.

Materials and Equipment

Material/Equipment	Supplier (Example)
Brilaroxazine	Reviva Pharmaceuticals
Soy Lecithin	Sigma-Aldrich
Cholesterol	Sigma-Aldrich
Chloroform	Fisher Scientific
Methanol	Fisher Scientific
Phosphate Buffered Saline (PBS) pH 7.4	Gibco
Carbopol 934	Lubrizol
Triethanolamine	Sigma-Aldrich
Glycerol	Sigma-Aldrich
Rotary Evaporator	Buchi
Bath Sonicator	Branson
Homogenizer	IKA
pH Meter	Mettler Toledo
Franz Diffusion Cell Apparatus	PermeGear
High-Performance Liquid Chromatography (HPLC)	Agilent

Preparation of Brilaroxazine-Loaded Liposomes

The thin-film hydration method is a commonly used technique for liposome preparation.

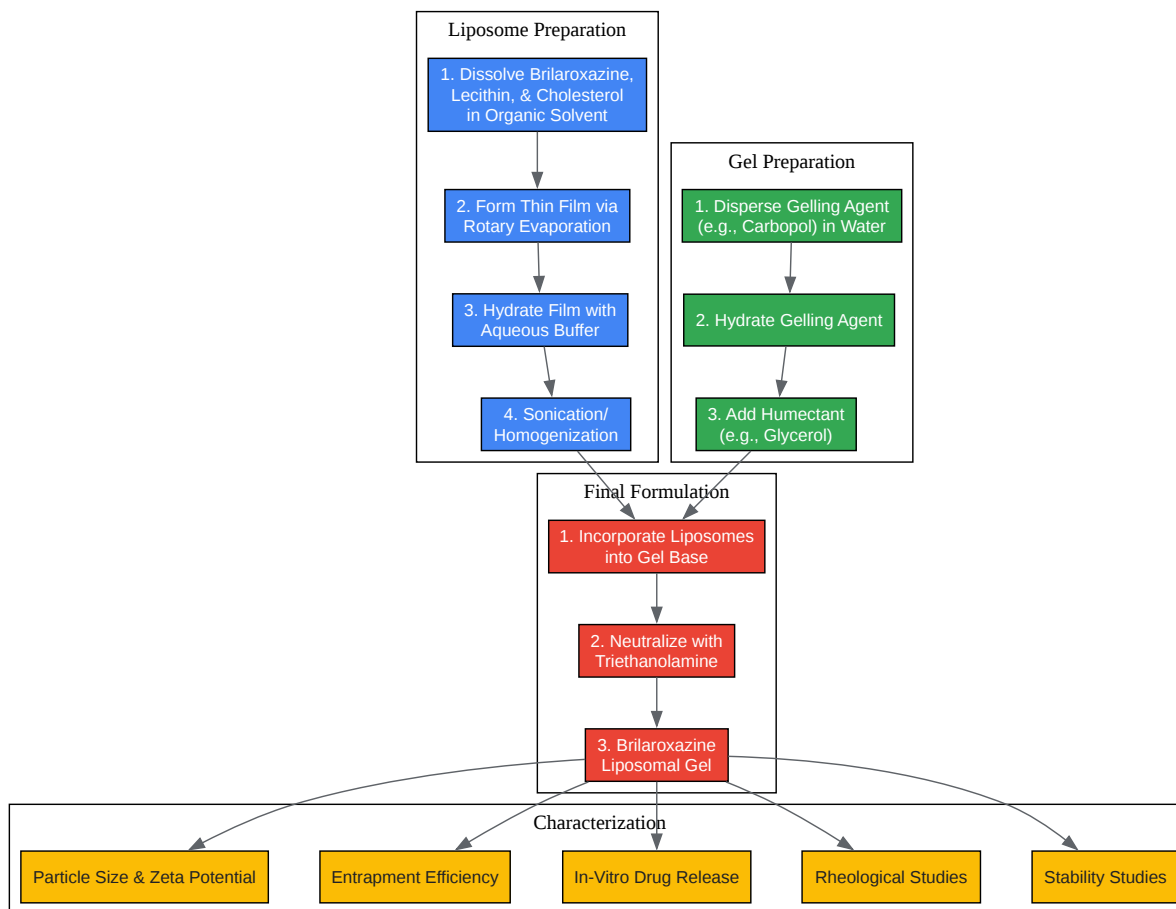
Protocol:

- Accurately weigh **Brilaroxazine**, soy lecithin, and cholesterol. A suggested starting ratio is 1:4:1 (w/w/w).
- Dissolve the weighed components in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.
- Attach the flask to a rotary evaporator.
- Evaporate the organic solvents under reduced pressure at a temperature of 40-45°C.
- Continue evaporation until a thin, dry lipid film is formed on the inner wall of the flask.
- Hydrate the lipid film with Phosphate Buffered Saline (PBS) pH 7.4 by gentle rotation at a temperature above the lipid phase transition temperature (approximately 60°C).
- The resulting suspension can be sonicated in a bath sonicator for 30 minutes to form multilamellar vesicles (MLVs).
- For a more uniform size distribution, the liposomal suspension can be subjected to high-pressure homogenization.

Preparation of the Liposomal Gel

Protocol:

- Disperse Carbopol 934 (e.g., 1% w/v) in distilled water with constant stirring, avoiding lump formation.
- Allow the dispersion to hydrate for 24 hours at room temperature.
- Add a humectant such as glycerol (e.g., 10% v/v) to the gel base.
- Slowly add the prepared **Brilaroxazine** liposomal suspension to the gel base with gentle mixing.
- Neutralize the gel by adding triethanolamine dropwise until a pH of 6.8-7.4 is achieved, resulting in a clear, viscous gel.



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Caption: Workflow for **Brilaroxazine** liposomal gel formulation.

Characterization of Brilaroxazine Liposomal Gel

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the stability and skin penetration of the liposomes.

Protocol:

- Dilute the liposomal suspension with distilled water.
- Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Record the average particle size, PDI, and zeta potential.

Formulation Parameter	Desired Range	Rationale
Particle Size	100 - 300 nm	Optimal for topical delivery
Polydispersity Index (PDI)	< 0.3	Indicates a homogenous population of liposomes
Zeta Potential	> ± 30 mV	Suggests good physical stability due to electrostatic repulsion

Entrapment Efficiency (%EE)

This determines the percentage of **Brilaroxazine** successfully encapsulated within the liposomes.

Protocol:

- Separate the untrapped **Brilaroxazine** from the liposomal suspension by centrifugation or dialysis.
- Disrupt the liposomes in the pellet using a suitable solvent (e.g., methanol).

- Quantify the amount of entrapped **Brilaroxazine** using a validated HPLC method.
- Calculate the %EE using the following formula:

$$\%EE = (\text{Amount of entrapped drug} / \text{Total amount of drug used}) \times 100$$

Formulation	Entrapment Efficiency (%)
Optimized Brilaroxazine Liposomes	> 70%

In-Vitro Drug Release Study

This study evaluates the release profile of **Brilaroxazine** from the liposomal gel.

Protocol:

- Use a Franz diffusion cell apparatus.
- Place a synthetic membrane (e.g., cellulose acetate) between the donor and receptor compartments.
- Fill the receptor compartment with a suitable buffer (e.g., PBS pH 5.5 to mimic skin pH) and maintain at $32 \pm 0.5^{\circ}\text{C}$.
- Apply a known quantity of the **Brilaroxazine** liposomal gel to the membrane in the donor compartment.
- At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with fresh buffer.
- Analyze the samples for **Brilaroxazine** concentration using HPLC.
- Plot the cumulative percentage of drug released against time.

Rheological Studies

The viscosity and spreadability of the gel are important for its application and patient compliance.

Protocol:

- Measure the viscosity of the liposomal gel using a viscometer at different shear rates.
- Determine the spreadability by placing a known amount of the gel between two glass plates and measuring the diameter of the circle formed after applying a standard weight.

Preclinical Efficacy Data

Preclinical studies in an imiquimod-induced psoriatic mouse model have demonstrated the therapeutic potential of a topical **Brilaroxazine** liposomal gel.

Parameter	Result	Significance (p-value)
Psoriasis Area and Severity Index (PASI) Score	Significantly lowered on Days 3-12	p = 0.03
Baker's Score	Significantly lowered	p = 0.003
Serum and Skin Ki-67 Levels	Lowered	p = 0.001
Serum TGF- β Levels	Lowered	p = 0.008

Data from a preclinical study in an imiquimod-induced psoriatic mouse model comparing **Brilaroxazine** lipogel to a psoriatic control group.

Stability Studies

The stability of the liposomal gel should be evaluated under different storage conditions.

Protocol:

- Store the liposomal gel in well-closed containers at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
- At specified time points (e.g., 1, 3, and 6 months), evaluate the formulation for physical appearance, pH, drug content, and in-vitro drug release.

Conclusion

The protocols described provide a comprehensive framework for the formulation and characterization of a **Brilaroxazine** liposomal gel. This drug delivery system holds promise for the topical treatment of inflammatory skin diseases by enabling targeted delivery and controlled release of **Brilaroxazine**. Further optimization and in-vivo studies will be crucial for its clinical translation. Reviva Pharmaceuticals has filed patents for a **Brilaroxazine**-lipogel formulation and its use in psoriasis, with plans to submit an Investigational New Drug (IND) application.

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